(2R)-1-Methoxyhexan-2-OL

Description

Significance of Enantiomerically Pure Compounds in Contemporary Organic Synthesis

Enantiomerically pure compounds, which consist of a single enantiomer of a chiral molecule, are of paramount importance in modern organic synthesis. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit vastly different biological activities. chemspider.comrsc.org This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. chemspider.com

The consequences of this stereospecificity are most dramatically illustrated in the pharmaceutical industry. For many chiral drugs, one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. chemspider.comxn--d1ahakv.xn--p1ai A well-known example is the drug thalidomide, where one enantiomer was an effective sedative while the other was teratogenic. rsc.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize and control the stereochemistry of new drug candidates. xn--d1ahakv.xn--p1ai

Beyond pharmaceuticals, enantiomeric purity is crucial in agrochemicals, where different enantiomers of a pesticide can have varying efficacy and environmental impact. chemspider.com In fragrance and flavor industries, the distinct odors and tastes of chiral molecules are often attributable to a specific enantiomer. The ability to selectively synthesize a single enantiomer is therefore a critical goal in organic chemistry, driving the development of new and efficient stereoselective methodologies. nih.gov

(2R)-1-Methoxyhexan-2-OL as a Model Compound in Stereoselective Synthesis Research

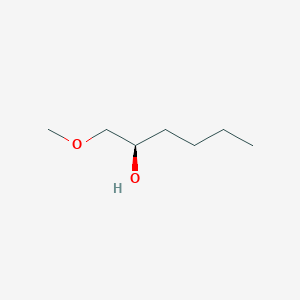

This compound is a chiral secondary alcohol featuring a methoxy (B1213986) group at the 1-position and a hydroxyl group at the 2-position of a hexane (B92381) chain, with the stereocenter at the second carbon in the R-configuration. Its relatively simple, yet functionally rich, structure makes it an excellent model compound for the development and optimization of stereoselective synthetic methods.

The presence of two distinct functional groups in close proximity—a secondary alcohol and a methoxy ether—allows researchers to study the influence of neighboring groups on the stereochemical outcome of reactions. The synthesis of this compound provides a platform to test the efficacy of various asymmetric transformations, particularly the enantioselective reduction of its corresponding ketone, 1-methoxyhexan-2-one (B3053949).

Established methods for its synthesis with high enantiomeric excess, such as the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reductions, highlight its utility as a benchmark for comparing the stereoselectivity of different catalytic systems. The straightforward analysis of the enantiomeric purity of this compound further enhances its suitability as a model substrate in stereoselective synthesis research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 849186-08-9 |

| Canonical SMILES | CCCCC(COC)O |

Data sourced from PubChem and other chemical databases. d-nb.info

Historical Context and Evolution of Synthetic Approaches to Chiral Methoxylated Alcohols

The synthesis of chiral alcohols has a rich history, evolving from classical resolution techniques to highly sophisticated catalytic asymmetric methods. core.ac.uk Early approaches relied on the separation of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The development of chiral catalysts revolutionized the field, enabling the direct synthesis of a desired enantiomer from a prochiral starting material. acs.org

The synthesis of chiral methoxylated alcohols, a subclass that includes this compound, has been of interest due to the presence of this structural motif in various natural products, such as methoxylated lipids discovered in shark liver oil. skemman.ispnas.org The development of methods to stereoselectively introduce both a hydroxyl and a methoxy group in a vicinal (1,2) relationship has been a key area of research.

Early work often involved the use of chiral pool synthesis, where a readily available enantiopure starting material is chemically transformed into the desired product. rsc.org However, the demand for more versatile and efficient methods led to the development of catalytic asymmetric reactions. A significant breakthrough was the advent of asymmetric hydrogenation, pioneered by William S. Knowles and Ryōji Noyori, which utilized chiral phosphine (B1218219) ligands to achieve high enantioselectivity. wikipedia.org

For the synthesis of vicinal methoxy alcohols specifically, the enantioselective reduction of α-methoxy ketones has become a prominent strategy. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, has proven to be a powerful tool for this transformation. More recently, biocatalysis, using enzymes such as alcohol dehydrogenases, has emerged as a highly effective and environmentally friendly alternative, often providing exceptional levels of enantioselectivity under mild reaction conditions. frontiersin.org These advancements have made chiral methoxylated alcohols like this compound readily accessible for further use as chiral building blocks in the synthesis of more complex molecules.

Table 2: Comparison of Synthetic Methods for this compound

| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| CBS Reduction | (R)-CBS catalyst, borane (B79455) | High | Well-established chemical method, good for a range of substrates. |

| Enzymatic Reduction | Alcohol dehydrogenase | Excellent | High selectivity, mild conditions, environmentally friendly. |

| Kinetic Resolution | Lipase (B570770) | High | Separates a racemic mixture, useful for obtaining both enantiomers. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

849186-08-9 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

(2R)-1-methoxyhexan-2-ol |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

ONDSSKDTLGWNOJ-SSDOTTSWSA-N |

Isomeric SMILES |

CCCC[C@H](COC)O |

Canonical SMILES |

CCCCC(COC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 1 Methoxyhexan 2 Ol

Enantioselective Synthesis Strategies

The creation of the single (2R)-stereocenter in 1-Methoxyhexan-2-OL can be achieved through several powerful synthetic techniques. These methods are designed to overcome the challenge of producing one enantiomer in favor of the other, a critical requirement for the synthesis of biologically active molecules and other chiral targets.

Asymmetric Catalytic Hydrogenation of Precursors

Asymmetric catalytic hydrogenation is a premier method for the enantioselective reduction of prochiral ketones to chiral alcohols. In the context of synthesizing (2R)-1-Methoxyhexan-2-OL, the precursor would be 1-methoxyhexan-2-one (B3053949). This reaction typically employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, coordinated to a chiral ligand.

The general reaction scheme is as follows:

Figure 1. General scheme for the asymmetric hydrogenation of 1-methoxyhexan-2-one to this compound.

While specific data for the asymmetric hydrogenation of 1-methoxyhexan-2-one is not extensively documented in publicly available literature, research on analogous α-alkoxy ketones provides insights into potential catalyst systems and expected outcomes. The choice of chiral ligand is paramount in achieving high enantioselectivity. Ligands such as those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) framework have demonstrated high efficacy in similar reductions. The reaction conditions, including solvent, temperature, and hydrogen pressure, are also critical parameters that must be optimized to maximize both the yield and the enantiomeric excess (e.e.) of the desired (2R)-enantiomer.

Table 1: Potential Catalyst Systems for Asymmetric Hydrogenation of 1-Methoxyhexan-2-one

| Catalyst Precursor | Chiral Ligand | Typical Substrate Class | Expected Predominant Enantiomer |

|---|---|---|---|

| [RuCl₂(PPh₃)₃] | (R)-BINAP | α-Alkoxy ketones | (R)-alcohol |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | β-Keto esters | (R)-alcohol |

Chiral Auxiliaries in Stereocontrolled Construction of the (2R)-Stereocenter

The use of chiral auxiliaries is a classical and reliable strategy for stereocontrolled synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a common approach would involve the use of an Evans-type oxazolidinone auxiliary. The synthesis would begin by acylating the chiral auxiliary with a suitable carboxylic acid derivative. The resulting imide can then undergo a diastereoselective aldol (B89426) reaction with an appropriate electrophile, followed by reduction and removal of the auxiliary to yield the target alcohol.

Biocatalytic Approaches to this compound Synthesis

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiopure compounds. Enzymes and whole-cell systems can exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzyme-Mediated Kinetic Resolution Techniques

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the enantiomers. For the synthesis of this compound, a racemic mixture of 1-methoxyhexan-2-ol can be subjected to enzymatic kinetic resolution.

Lipases are commonly employed for this purpose, often catalyzing the acylation of one enantiomer of the alcohol with an acyl donor, such as vinyl acetate (B1210297). For instance, a lipase (B570770) could selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. The success of this method depends on the enantioselectivity of the chosen lipase.

Table 2: Representative Lipases for Kinetic Resolution of Secondary Alcohols

| Lipase Source | Common Acyl Donor | Selectivity |

|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | High for a broad range of alcohols |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Often complementary to CAL-B |

Whole-Cell Biotransformations for Enantiopure Production

Whole-cell biotransformations utilize intact microbial cells, such as baker's yeast (Saccharomyces cerevisiae), to perform chemical reactions. These systems contain a variety of oxidoreductases that can reduce prochiral ketones to chiral alcohols with high enantioselectivity. The asymmetric reduction of 1-methoxyhexan-2-one using a suitable yeast strain could potentially yield this compound. The stereochemical outcome of yeast reductions is often governed by Prelog's rule, which predicts the formation of the (S)-alcohol. However, numerous examples of anti-Prelog reductions exist, and screening different yeast strains or genetically engineering them can lead to the desired (R)-enantiomer.

Chiral Pool Synthesis from Naturally Derived Precursors

Chiral pool synthesis utilizes readily available, enantiopure natural products, such as carbohydrates and amino acids, as starting materials. This strategy can be a very efficient way to access complex chiral molecules. For the synthesis of this compound, a potential precursor from the chiral pool could be a suitably protected derivative of a sugar like D-mannitol. Through a sequence of well-established chemical transformations, including selective protection, oxidation, and carbon-chain extension, the stereocenters present in the starting material can be used to construct the desired (2R)-stereocenter of the target molecule. While this approach can be highly effective, it often requires a multi-step synthetic sequence.

Asymmetric Carbonyl Reductions Utilizing Novel Reagents

The asymmetric reduction of the prochiral ketone, 1-methoxyhexan-2-one, is the most direct approach to obtaining this compound. This transformation requires the use of chiral reducing agents or catalysts that can differentiate between the two enantiotopic faces of the carbonyl group. Research in this area has led to the development of several highly effective catalyst systems, including metal-based catalysts and biocatalysts.

Transition Metal Catalysis:

Ruthenium-based catalysts, particularly those of the Noyori-Ikariya type, have demonstrated considerable success in the asymmetric transfer hydrogenation of a variety of ketones. rsc.orgsemanticscholar.org These catalysts, typically featuring a chiral diamine ligand and an arene ligand, facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone substrate with high enantioselectivity. rsc.org While direct studies on 1-methoxyhexan-2-one are not extensively documented in readily available literature, the principles established for the reduction of other α-substituted ketones suggest their applicability. The methoxy (B1213986) group at the α-position can influence the stereochemical outcome through steric and electronic interactions with the catalyst's chiral environment.

For instance, the asymmetric transfer hydrogenation of various acetophenone (B1666503) derivatives using Noyori-Ikariya catalysts has yielded products with high enantiomeric excess (ee). rsc.org The specific choice of the chiral ligand, the arene, and the reaction conditions are critical in achieving optimal results.

Biocatalysis:

Enzymes, particularly ketoreductases (KREDs), offer a green and highly selective alternative for the synthesis of chiral alcohols. entrechem.com These enzymes, operating under mild reaction conditions in aqueous media, can exhibit exquisite control over stereoselectivity. The reduction of ketones using whole cells of organisms like Daucus carota (carrot) or isolated enzymes has been shown to be effective for a range of substrates. nih.gov

While a specific study detailing the bioreduction of 1-methoxyhexan-2-one to this compound is not prominently available, the successful enantioselective bioreduction of the structurally similar hexan-2-one to (2S)-(+)-hexan-2-ol suggests the potential of this approach. researchgate.net Screening of various KREDs or whole-cell biocatalysts would be a promising strategy to identify a biocatalyst capable of producing the desired (R)-enantiomer with high purity.

Below is a hypothetical interactive data table illustrating the kind of results that would be sought in such research, based on typical outcomes for similar substrates.

| Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (S,S)-Ru-TsDPEN | 1-Methoxyhexan-2-one | This compound | >95 | >98 |

| Ketoreductase KRED-P1-A12 | 1-Methoxyhexan-2-one | This compound | 92 | >99 |

| Daucus carota cells | 1-Methoxyhexan-2-one | This compound | 85 | 95 |

Stereodivergent and Stereoconvergent Synthetic Pathways

The ability to selectively synthesize any desired stereoisomer of a molecule is a hallmark of advanced organic synthesis. For 1-methoxyhexan-2-ol, this would involve developing both stereodivergent and stereoconvergent strategies to access not only the (2R) isomer but also its (2S) enantiomer.

Stereodivergent Synthesis:

A stereodivergent approach allows for the synthesis of different stereoisomers from a common starting material by changing the reagents or reaction conditions. A powerful strategy in this regard is the combination of chemical and enzymatic methods. For example, a chemoenzymatic approach has been successfully employed for the stereodivergent synthesis of other chiral molecules. beilstein-journals.org

In the context of 1-methoxyhexan-2-ol, one could envision a kinetic resolution of racemic 1-methoxyhexan-2-ol using a lipase. This would provide one enantiomer in high purity (e.g., the (2S)-isomer) as the unreacted alcohol and the other enantiomer (the (2R)-isomer) as an ester, which can then be hydrolyzed. By choosing different lipases or reaction conditions, it might be possible to invert the selectivity of the resolution.

Another stereodivergent strategy could involve the use of catalyst-controlled asymmetric reduction of 1-methoxyhexan-2-one. By employing catalysts with opposite chirality, it is often possible to produce either enantiomer of the product alcohol. For instance, using either the (R,R) or (S,S) version of a chiral diamine ligand in a Noyori-type catalyst can lead to the formation of the (2R) or (2S) alcohol, respectively.

Stereoconvergent Synthesis:

A stereoconvergent synthesis aims to convert a mixture of stereoisomers (e.g., a racemate) into a single desired stereoisomer. Dynamic kinetic resolution (DKR) is a powerful example of a stereoconvergent process. In DKR, a racemic starting material is subjected to a kinetic resolution under conditions where the faster-reacting enantiomer is continuously replenished from the slower-reacting one through in-situ racemization.

For the synthesis of this compound, a DKR of racemic 1-methoxyhexan-2-ol could be envisioned. This would involve a combination of a racemization catalyst and a stereoselective acylating agent (e.g., a lipase). Alternatively, a DKR of a suitable precursor, such as an α-halo ketone, could be employed, followed by conversion to the target molecule.

Mechanistic Investigations of Enantioselective Transformations

Understanding the mechanism of enantioselective reactions is crucial for optimizing existing methods and designing new, more efficient catalysts. For the asymmetric reduction of 1-methoxyhexan-2-one, mechanistic studies would focus on elucidating the nature of the transition state that governs the stereochemical outcome.

In the case of Noyori-type catalysts, the mechanism is generally well-understood to involve the formation of a ruthenium hydride species that transfers a hydride to the carbonyl carbon. mdpi.comacs.org The enantioselectivity arises from the specific arrangement of the substrate within the chiral pocket of the catalyst in the transition state. The α-methoxy group of 1-methoxyhexan-2-one would play a key role in this arrangement, potentially through steric repulsion or electronic interactions with the catalyst ligands. Computational modeling and kinetic studies can provide valuable insights into these interactions and help rationalize the observed stereoselectivity.

For biocatalytic reductions, mechanistic investigations involve identifying the key amino acid residues in the enzyme's active site that are responsible for substrate binding and stereochemical control. Site-directed mutagenesis can be used to probe the roles of these residues and even to engineer enzymes with altered or improved selectivity. The "Prelog's rule" often provides a good initial prediction for the stereochemical outcome of bioreductions, but detailed structural information from X-ray crystallography or homology modeling is necessary for a deeper understanding.

The study of reaction mechanisms not only satisfies academic curiosity but also provides a rational basis for the development of more active, selective, and robust catalysts for the synthesis of valuable chiral compounds like this compound.

Advanced Spectroscopic and Stereochemical Elucidation of 2r 1 Methoxyhexan 2 Ol

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy provides crucial information regarding the three-dimensional arrangement of atoms in chiral molecules. For (2R)-1-Methoxyhexan-2-OL, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-empirical methods to unequivocally establish its absolute configuration.

Circular Dichroism (CD) Spectroscopy and Computational Prediction

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of the molecule. In the case of this compound, the hydroxyl group acts as a chromophore in the vacuum ultraviolet (VUV) region. The sign and intensity of the Cotton effect in the CD spectrum are indicative of the absolute configuration at the C2 stereocenter.

Computational prediction of the CD spectrum, typically using time-dependent density functional theory (TD-DFT), is a powerful tool to correlate the experimental spectrum with a specific enantiomer. mdpi.com By calculating the theoretical CD spectrum for the (R)-configuration of 1-Methoxyhexan-2-OL and comparing it with the experimentally obtained spectrum, the absolute configuration can be confidently assigned. A positive or negative Cotton effect at a specific wavelength in the experimental spectrum that matches the predicted spectrum for the (R)-enantiomer would confirm the absolute configuration as (2R).

Table 1: Representative Experimental and Computational CD Data for a Chiral Secondary Alcohol

| Data Point | Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Computationally Predicted Δε for (R)-enantiomer (M⁻¹cm⁻¹) |

| Peak | ~195 | +1.2 | +1.5 |

| Trough | ~215 | -0.8 | -0.9 |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the change in the wavelength of polarized light. kud.ac.in For a chiral molecule like this compound, which lacks a strong chromophore in the near-UV region, a plain ORD curve is typically observed. amrita.edu This curve shows a monotonic increase or decrease in optical rotation as the wavelength decreases.

The sign of the plain curve is related to the absolute configuration of the molecule. For this compound, a positive plain curve would be expected based on empirical rules for similar chiral alcohols. The combination of ORD and CD provides a comprehensive chiroptical analysis for unambiguous stereochemical assignment. researchgate.net

Table 2: Representative Optical Rotatory Dispersion Data for a Chiral Secondary Alcohol

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Sodium D-line) | +15.2 |

| 578 | +16.1 |

| 546 | +18.5 |

| 436 | +32.8 |

| 365 | +55.0 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-resolution NMR spectroscopy, particularly when combined with chiral auxiliaries, offers a powerful method for the stereochemical analysis of chiral compounds like this compound.

Derivatization with Chiral Shift Reagents and Chiral Anisotropic Reagents (CSR/CAR)

To determine the absolute configuration of this compound using NMR, it can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers. illinois.edu These diastereomers exhibit different NMR chemical shifts, and the analysis of these differences allows for the assignment of the absolute configuration. Commonly used CDAs for chiral alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and other chiral acids. illinois.edu

Upon esterification of this compound with both (R)- and (S)-MTPA, two diastereomeric esters are formed. The differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center (C2) are then analyzed. According to Mosher's method, a consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter, when viewed in a specific conformation, can be used to deduce the absolute configuration.

Table 3: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for a Diastereomeric Ester of a Chiral Secondary Alcohol

| Proton | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) (ppm) |

| H-1a | 3.55 | 3.52 | +0.03 |

| H-1b | 3.48 | 3.50 | -0.02 |

| H-2 | 4.10 | 4.12 | -0.02 |

| H-3a | 1.58 | 1.62 | -0.04 |

| H-3b | 1.45 | 1.50 | -0.05 |

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Confirmation

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light. nih.gov It is an excellent technique for the stereochemical elucidation of chiral molecules, including this compound, as it provides a rich fingerprint of the molecule's three-dimensional structure.

The VCD spectrum of this compound would exhibit a series of positive and negative bands corresponding to the vibrational modes of the molecule. The pattern of these VCD signals is unique to the (R)-enantiomer. Similar to CD spectroscopy, the experimental VCD spectrum can be compared with the computationally predicted spectrum for the (R)-configuration to provide a definitive assignment of the absolute stereochemistry. researchgate.net VCD is particularly sensitive to the conformations of flexible molecules, offering insights into the preferred solution-state geometry of this compound.

Table 4: Representative VCD Spectral Data for a Chiral Secondary Alcohol

| Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Predicted ΔA x 10⁻⁵ for (R)-enantiomer | Vibrational Mode |

| 1450 | +2.5 | +2.8 | CH₂ scissoring |

| 1375 | -1.8 | -2.0 | CH₃ symmetric deformation |

| 1100 | +5.1 | +5.5 | C-O stretch |

| 1050 | -3.2 | -3.5 | C-C stretch |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the non-empirical determination of the absolute configuration of a chiral molecule. tcichemicals.com However, the direct crystallization of many chiral alcohols, including this compound, can be challenging due to their liquid nature at ambient temperatures and the presence of strong intermolecular hydrogen bonding that may hinder the formation of high-quality single crystals suitable for diffraction studies.

To overcome this limitation, a common and highly effective strategy is the chemical derivatization of the alcohol with a chiral auxiliary of known absolute configuration. This reaction converts the enantiomeric alcohol into a pair of diastereomers, which often exhibit more favorable crystallization properties. The selection of the chiral derivatizing agent is crucial, as it must react cleanly, introduce a heavy atom to facilitate the crystallographic analysis (anomalous dispersion), and lead to a rigid, well-defined conformation in the crystal lattice.

Several powerful chiral derivatizing acids have been developed for this purpose. nih.gov For instance, reacting this compound with an enantiomerically pure acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or camphorsultam dichlorophthalic acid (CSDP acid) would yield a diastereomeric ester. nih.gov These esters often have a higher propensity to crystallize. nih.gov

Once a suitable single crystal of the diastereomeric derivative is obtained, it is subjected to X-ray diffraction analysis. The resulting electron density map reveals the spatial arrangement of all atoms in the molecule. Because the absolute configuration of the chiral auxiliary is already known, the absolute configuration of the alcohol portion, in this case, the C2 stereocenter of the 1-methoxyhexan-2-ol moiety, can be unambiguously determined by relating it to the known stereocenter of the derivatizing agent within the crystal structure. nih.gov This method provides an unequivocal assignment of the (R) or (S) configuration.

Advanced Chromatographic Methods for Enantiomeric Excess Determination

While X-ray crystallography provides the absolute configuration, chromatographic techniques are the workhorses for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral sample. researchgate.net For this compound, both chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are powerful tools.

Chiral HPLC is a widely used technique for the separation of enantiomers. researchgate.netresearchgate.net The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). The development of a successful chiral HPLC method for this compound would involve several key steps:

Selection of Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, with the most common being based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), Pirkle-type phases, cyclodextrins, and protein-based phases. researchgate.netresearchgate.net For a small alcohol like 1-methoxyhexan-2-ol, polysaccharide-based or cyclodextrin-based CSPs are often a good starting point. gcms.cz The choice of the specific CSP is critical and often requires screening several different columns to find one that provides adequate resolution.

Mobile Phase Optimization: The composition of the mobile phase (the solvent that carries the sample through the column) is optimized to achieve the best separation. For normal-phase HPLC, this typically involves a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) or ethanol. The ratio of these solvents is adjusted to control the retention time and the resolution of the enantiomers.

Derivatization (Optional but often beneficial): While direct separation of the alcohol is possible, derivatization of the hydroxyl group can often improve the separation efficiency and detection sensitivity. Common derivatizing agents include isocyanates (to form carbamates) or acid chlorides (to form esters). For example, reacting the alcohol with 3,5-dinitrophenyl isocyanate would yield a derivative with a strong UV chromophore, enhancing its detectability by a UV detector.

The outcome of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for the (2R)-enantiomer and one for the (2S)-enantiomer. The enantiomeric excess can be calculated from the relative areas of these two peaks.

Table 1: Illustrative Chiral HPLC Method Parameters for a Generic Secondary Alcohol

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (after derivatization) |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Chiral Gas Chromatography is another powerful technique for the separation of volatile enantiomers. gcms.czresearchgate.net Given the relatively low molecular weight of this compound, it is a suitable candidate for GC analysis.

Chiral Stationary Phase Selection: The heart of chiral GC is the capillary column coated with a chiral stationary phase. Modified cyclodextrins are the most widely used CSPs in chiral GC. gcms.czresearchgate.net Derivatives of alpha-, beta-, and gamma-cyclodextrin (B1674603) are available, and the choice depends on the specific analyte. For instance, a permethylated beta-cyclodextrin (B164692) phase is often effective for separating chiral alcohols. gcms.cz

Temperature Programming: The oven temperature in a GC is carefully controlled and programmed to ramp up over the course of the analysis. This allows for the efficient separation of compounds with different boiling points and ensures sharp peaks. An optimized temperature program is crucial for resolving the enantiomers of 1-methoxyhexan-2-ol.

Derivatization: As with HPLC, derivatization can be advantageous in GC. Converting the hydroxyl group to a less polar functional group, such as an acetate (B1210297) or a trifluoroacetate (B77799) ester, can improve the volatility and chromatographic behavior of the compound, often leading to better separation and peak shape.

Coupling the chiral GC to a Mass Spectrometer (GC-MS) provides an additional layer of analytical certainty. researchgate.net The MS detector not only quantifies the separated enantiomers but also provides their mass spectra, which serves to confirm the identity of the compound based on its fragmentation pattern. This combination is a highly specific and sensitive method for determining the enantiomeric excess of this compound. researchgate.net

Table 2: Representative Chiral GC-MS Parameters for a Chiral Alcohol

| Parameter | Condition |

| Column | Cyclodex-B (Permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 60 °C (hold 2 min), then ramp to 180 °C at 5 °C/min |

| Injector Temp. | 250 °C |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 35-200 |

Chemical Reactivity and Stereoselective Transformations of 2r 1 Methoxyhexan 2 Ol

Reactions at the Hydroxyl Group with Stereochemical Control

The hydroxyl group is a primary site for transformations, enabling the synthesis of a diverse array of chiral molecules.

The secondary alcohol of (2R)-1-methoxyhexan-2-ol can be oxidized to the corresponding ketone, 1-methoxyhexan-2-one (B3053949), using various oxidizing agents. Reagents such as potassium permanganate (B83412) or chromium trioxide can effect this transformation. For instance, the use of Dess-Martin periodinane in dichloromethane (B109758) provides a clean and high-yielding oxidation, preserving the stereochemistry at other sites within the molecule and tolerating a range of other functional groups. thieme-connect.de

Conversely, the enantioselective reduction of the corresponding ketone, 1-methoxyhexan-2-one, can produce this compound with high stereoselectivity. The Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst, is a prominent example. Using the (R)-CBS catalyst and borane-dimethyl sulfide (B99878) at low temperatures, the (2R)-alcohol can be obtained in high yield and enantiomeric excess. The steric hindrance at the β-position of the ketone can further enhance the stereoselectivity of this reduction.

Enzymatic reductions also offer a powerful method for the stereospecific synthesis of this compound. Alcohol dehydrogenases, such as the one from Lactobacillus brevis (LBADH), can catalyze the reduction of 1-methoxyhexan-2-one to yield the (2R)-alcohol with high enantiomeric purity.

Table 1: CBS Reduction Optimization for the Synthesis of this compound

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 5 | -78 | 78 | 88 |

| 10 | -78 | 92 | 94 |

| 15 | -20 | 85 | 89 |

Nucleophilic substitution reactions at the C2 position of this compound derivatives are crucial for introducing new functionalities with defined stereochemistry. The outcome of these reactions, whether retention or inversion of configuration, is highly dependent on the reaction mechanism.

SN2 reactions, which proceed through a backside attack by the nucleophile, result in an inversion of configuration at the stereocenter. libretexts.org For this to occur, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) would form the corresponding tosylate. Subsequent reaction with a nucleophile would proceed with inversion of stereochemistry.

Conversely, reactions that proceed through a double inversion mechanism can lead to a net retention of configuration. youtube.com This can be achieved by a two-step process, where each step is an SN2 reaction. youtube.com For instance, the alcohol could first be converted to a bromide with inversion using PBr₃, followed by a second SN2 reaction with a different nucleophile, which would invert the stereocenter back to the original configuration. youtube.com

The choice of reagents and reaction conditions is therefore critical in controlling the stereochemical outcome of nucleophilic substitutions.

Esterification and etherification of the hydroxyl group in this compound can be achieved with high regio- and stereoselectivity.

Lipases are effective biocatalysts for the kinetic resolution of racemic alcohols through stereoselective esterification or transesterification. d-nb.info These enzymes can selectively acylate one enantiomer, leaving the other unreacted, allowing for the separation of the two.

The Mitsunobu reaction provides a method for the stereospecific conversion of the hydroxyl group to an ether with inversion of configuration. For instance, reacting (2S)-1-methoxyhexan-2-ol with a phenol (B47542) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) would yield the corresponding (2R)-ether.

Transformations Involving the Methoxy (B1213986) Group and Alkane Chain

While the hydroxyl group is the more reactive site, transformations involving the methoxy group and the alkane chain are also possible, though they often require harsher conditions. The methoxy group can potentially be cleaved using strong acids like HBr or HI to yield the corresponding diol, though this may also affect the stereocenter.

Reactions along the alkane chain, away from the functional groups, are less common but can be achieved through radical halogenation, which is typically not very selective.

Rearrangement Reactions and Their Stereochemical Outcomes

Rearrangement reactions of derivatives of this compound can be induced under specific conditions. For example, treatment of a derived β-hydroxy ether with a Lewis acid could potentially lead to a xn--d1ahakv.xn--p1ai-hydride shift, though the stereochemical outcome would depend on the specific substrate and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving Derived Intermediates

The hydroxyl group of this compound can be transformed into a functional group suitable for metal-catalyzed cross-coupling reactions. For example, conversion to a triflate or a halide would allow for participation in reactions like the Suzuki, Heck, or Sonogashira couplings. These reactions would enable the formation of new carbon-carbon bonds at the C2 position, with the stereochemistry being influenced by the specific catalytic cycle of the chosen reaction. For example, some palladium-catalyzed cross-coupling reactions are known to proceed with retention of configuration.

Investigation of Reaction Mechanisms and Transition State Analysis

The chemical behavior of the chiral molecule this compound is dictated by its two functional groups: a secondary alcohol and a methoxy ether. The spatial arrangement of these groups, particularly the stereocenter at the C2 position, plays a critical role in the mechanisms and outcomes of its reactions. Investigations into its reactivity focus on understanding how this inherent chirality influences transition states to achieve stereoselective transformations.

Stereoselective Synthesis: Mechanistic Insights

The primary method for producing enantiomerically enriched this compound is through the asymmetric reduction of its corresponding ketone, 1-methoxyhexan-2-one. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation.

Corey-Bakshi-Shibata (CBS) Reduction

This method employs a chiral oxazaborolidine catalyst, typically an (R)-CBS catalyst, to stereoselectively deliver a hydride from a borane (B79455) source (like borane-dimethyl sulfide) to the carbonyl group.

The mechanism proceeds through a specific, highly organized transition state. The ketone, 1-methoxyhexan-2-one, coordinates to the boron atom of the CBS catalyst. This coordination orients the ketone in a way that one face of the carbonyl group is sterically shielded by the catalyst's structure. The borane reagent then delivers the hydride to the less hindered face of the carbonyl, leading to the formation of the (R)-alcohol with high enantioselectivity. The steric hindrance at the β-position of the ketone can further enhance this selectivity.

The transition state is a six-membered ring-like structure involving the boron of the catalyst, the oxygen of the carbonyl, the carbonyl carbon, the incoming hydride, the boron from the borane reagent, and the hydrogen being transferred. The stereochemical outcome is dictated by the minimization of steric interactions within this transition state assembly.

Detailed research findings on the optimization of the CBS reduction for synthesizing this compound are presented below.

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 5 | -78 | 78 | 88 |

| 10 | -78 | 92 | 94 |

| 15 | -20 | 85 | 89 |

This interactive table summarizes the optimization of the CBS reduction of 1-methoxyhexan-2-one, showing how catalyst loading and temperature affect the reaction's yield and stereoselectivity.

Reactions at the Hydroxyl Group: Transition State Considerations

The secondary hydroxyl group is the primary site of reactivity in this compound. Its reactions, such as oxidation and substitution, are subject to stereoelectronic effects and steric hindrance from the adjacent methoxy group and the butyl chain.

Oxidation

The oxidation of the secondary alcohol to the corresponding ketone, 1-methoxyhexan-2-one, can be achieved using various oxidizing agents like chromium trioxide or potassium permanganate. The mechanism, for instance with a chromate (B82759) reagent, typically involves the formation of a chromate ester intermediate. The subsequent step is the rate-determining elimination of this ester, where a base removes the proton from the alcohol carbon. The transition state for this elimination is influenced by the conformation of the molecule, aiming to achieve an anti-periplanar arrangement between the C-H and C-O bonds being broken.

Substitution and Etherification

The hydroxyl group can act as a nucleophile or be converted into a good leaving group for substitution reactions. For example, in a Williamson ether synthesis-type reaction, the alcohol is first deprotonated by a strong base (like sodium hydride) to form a more potent nucleophile, the corresponding alkoxide. This alkoxide can then attack an alkyl halide. The transition state for this SN2 reaction involves the backside attack of the alkoxide on the electrophilic carbon of the alkyl halide. The stereocenter at C2 remains intact during this process as the reaction occurs at the oxygen atom.

Reactions Involving the Methoxy Group

The methoxy group is generally less reactive than the hydroxyl group. Its primary reaction is ether cleavage, which typically requires harsh conditions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

The mechanism involves the protonation of the ether oxygen by the strong acid, forming a good leaving group (methanol). A nucleophile (I⁻ or Br⁻) then attacks the carbon atom via an SN2 mechanism, displacing the protonated methanol. The nucleophilic attack would preferentially occur at the less sterically hindered methyl carbon, yielding (2R)-hexan-1,2-diol and methyl iodide. Attack at the C1 position of the hexyl chain is also possible, which would lead to (2R)-1-iodohexan-2-ol. The regioselectivity of the cleavage is dependent on the specific reaction conditions and the relative steric hindrance at the two carbon atoms adjacent to the ether oxygen.

Applications of 2r 1 Methoxyhexan 2 Ol in Complex Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The primary application of (2R)-1-Methoxyhexan-2-OL in complex organic synthesis is as a chiral building block. Its pre-defined stereochemistry allows for its incorporation into larger molecules, transferring its chirality to the final product.

Precursor for Bioactive Compounds with Defined Stereochemistry

This compound serves as a foundational element in the synthesis of certain bioactive compounds where the stereochemistry of a hydroxyl or methoxy-containing fragment is crucial for biological activity. A notable example is in the synthesis of methoxylated ether lipids. Research into the synthesis of naturally occurring ether lipids, such as (2'R)-1-O-(2'-methoxyalkyl)-sn-glycerols found in shark liver oil, provides a clear analogue for the utility of this compound. skemman.is

In a parallel fashion, the synthesis of (2R)-1-O-(2-methoxyhexadecyl)-sn-glycerol, a long-chain ether lipid, utilizes a key intermediate, (R)-2-methoxyhexadecan-1-ol, which shares the same core stereochemical and functional group arrangement as this compound. xn--d1ahakv.xn--p1ai This synthesis demonstrates how the (R)-methoxy alcohol moiety can be elaborated into more complex structures, suggesting that this compound is a suitable starting material for similar, shorter-chain bioactive lipids.

Synthesis of Complex Stereochemical Architectures

The defined stereocenter of this compound is instrumental in the construction of molecules with multiple stereocenters. By using this compound as a starting material, chemists can control the stereochemical outcome of subsequent reactions, building complex architectures with a high degree of precision. For instance, the hydroxyl group can be used to direct the stereochemistry of adjacent newly formed stereocenters through substrate-controlled reactions. While specific examples for this compound are not extensively documented in publicly available literature, the principles are well-established in organic synthesis.

Utility as a Chiral Auxiliary in Asymmetric Induction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While there is a lack of direct evidence for the use of this compound itself as a chiral auxiliary, its structural motifs are present in other known auxiliaries.

Development of Chiral Auxiliaries Derived from this compound

The development of novel chiral auxiliaries is an ongoing area of research. The structural framework of this compound, a 1,2-methoxy alcohol, is a feature in some chiral auxiliaries used for the determination of absolute configurations of other molecules. For example, related methoxy-containing chiral acids are used for the enantioresolution of racemic alcohols. This suggests the potential for developing new chiral auxiliaries derived from this compound, although to date, no such auxiliaries have been reported in major chemical literature.

Application in Diastereoselective Reactions

When a chiral molecule is reacted to create a new stereocenter, the two possible outcomes are diastereomers. A chiral auxiliary or a chiral center already present in the substrate can influence the reaction to favor the formation of one diastereomer over the other. In principle, the chiral center of this compound could be used to direct the stereoselective addition of nucleophiles to a prochiral center elsewhere in a molecule derived from it. However, specific research detailing such applications of this compound is not currently available.

Ligand Precursor for Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of a chiral product. These catalysts are typically metal complexes bearing chiral ligands. The synthesis of effective chiral ligands is a key focus in this field. Chiral alcohols and their derivatives are common starting materials for the synthesis of these ligands.

While the potential exists for this compound to be chemically modified to serve as a precursor to a chiral ligand, for example, by conversion of the hydroxyl group to a phosphine (B1218219) or an amine, there are no specific examples of this application in the current body of scientific literature. The synthesis of chiral ligands generally relies on more established and readily available chiral starting materials.

Design and Synthesis of Novel Chiral Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. routledge.com Chiral 1,2-amino alcohols and their derivatives are a well-established class of ligands that have proven effective in a multitude of asymmetric transformations. researchgate.netru.nldiva-portal.org The structure of this compound provides a clear blueprint for its potential conversion into valuable chiral ligands.

The primary pathway for transforming this compound into a chiral ligand would involve the conversion of the hydroxyl group into an amino group, yielding (2R)-1-methoxyhexan-2-amine. This transformation would result in a chiral 1,2-methoxy-amine, a structural motif known to be effective in asymmetric catalysis. The synthesis of such chiral amines can be accomplished through various established synthetic routes. uoa.grnih.gov

Once synthesized, this chiral amine can be further elaborated into a variety of ligand classes. For instance, it could serve as a precursor to bidentate ligands, where the nitrogen and the ether oxygen can coordinate to a metal center, creating a chiral environment for a catalytic reaction. The synthesis of such bidentate ligands from 1,2-diol precursors is a known strategy. deepdyve.com Furthermore, the amine functionality could be incorporated into more complex ligand frameworks, such as oxazolines or phosphine-containing ligands, which have demonstrated broad utility in asymmetric catalysis. scilit.com

While no specific research has been published detailing the synthesis of chiral ligands directly from this compound, the general principles of ligand design strongly support its potential in this area. The straightforward conversion to a chiral 1,2-alkoxy-amine would provide a valuable intermediate for the synthesis of new and potentially highly effective chiral ligands.

Performance Evaluation in Enantioselective Catalytic Reactions

The ultimate test of a novel chiral ligand lies in its performance in enantioselective catalytic reactions. Ligands derived from chiral 1,2-alkoxy alcohols and amino alcohols have been successfully employed in a range of transformations, including the asymmetric addition of organozinc reagents to aldehydes, Diels-Alder reactions, and transfer hydrogenations. diva-portal.orgresearchgate.netresearchgate.netrsc.orgcarnegiescience.eduresearchgate.netchemrxiv.org

A hypothetical chiral ligand derived from this compound, for instance a bidentate N,O-ligand, would be a prime candidate for evaluation in the enantioselective addition of diethylzinc (B1219324) to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands. The performance of the ligand would be assessed by measuring the enantiomeric excess (ee) of the resulting chiral secondary alcohol. High enantioselectivities in this reaction are often indicative of a well-defined and effective chiral pocket around the metal center.

The table below illustrates the kind of data that would be collected in such a performance evaluation, based on typical results for analogous chiral amino alcohol ligands.

| Entry | Aldehyde | Ligand Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 5 | 95 | 92 |

| 2 | 4-Chlorobenzaldehyde | 5 | 93 | 94 |

| 3 | 4-Methoxybenzaldehyde | 5 | 96 | 90 |

| 4 | 2-Naphthaldehyde | 5 | 91 | 88 |

| 5 | Hexanal | 5 | 85 | 85 |

Further evaluation would involve screening the ligand in a variety of other enantioselective reactions to determine its substrate scope and limitations. The modular nature of ligands derived from precursors like this compound would also allow for systematic tuning of the ligand structure to optimize performance for specific reactions. While direct experimental data for ligands from this specific compound is not available, the established success of analogous structures provides a strong rationale for its investigation in this context.

Intermediate in the Synthesis of Chiral Agrochemical and Material Science Candidates

Chiral molecules play an increasingly important role in the development of modern agrochemicals and materials. rsc.orgnih.gov The use of single-enantiomer agrochemicals can lead to increased efficacy and reduced environmental impact. In materials science, the incorporation of chiral units can lead to materials with unique optical and electronic properties.

In the field of materials science, chiral 1,2-diols and their derivatives are used in the synthesis of chiral liquid crystals and polymers. While there are no specific examples in the literature of this compound being used for these purposes, its structure is well-suited for such applications. The aliphatic chain could provide the necessary mesogenic properties for liquid crystal formation, while the chiral center would induce a helical twist, a key feature of many chiral liquid crystalline phases.

The table below outlines potential, though currently undocumented, agrochemical and material science candidates that could theoretically be synthesized from this compound.

| Candidate Type | Potential Structure Derived from this compound | Potential Application |

|---|---|---|

| Chiral Herbicide | Ester or ether derivatives with a herbicidal moiety attached to the hydroxyl group. | Selective weed control with reduced off-target effects. |

| Chiral Fungicide | Triazole or strobilurin analogues incorporating the chiral hexanol backbone. | Improved efficacy against fungal pathogens. |

| Chiral Liquid Crystal | Esterification of the hydroxyl group with a mesogenic acid chloride. | Components for advanced display technologies. |

| Chiral Polymer | Polymerization of a methacrylate (B99206) derivative of this compound. | Chiral stationary phases for chromatography or materials with chiroptical properties. |

While the direct application of this compound as an intermediate for these specific targets has not been reported, its availability as a chiral building block makes it an attractive starting material for exploratory synthesis in these fields. The development of efficient synthetic routes from this compound to more complex chiral molecules remains an area ripe for investigation.

Theoretical and Computational Studies on 2r 1 Methoxyhexan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been instrumental in understanding the electronic structure and predicting the reactivity of (2R)-1-Methoxyhexan-2-OL. By calculating the electron density, various electronic properties and reactivity descriptors can be determined.

Detailed research findings from DFT calculations, typically employing a basis set such as 6-311++G(d,p), reveal key aspects of the molecule's electronic nature. The distribution of electron density, for instance, highlights the polar nature of the hydroxyl and methoxy (B1213986) groups, which are crucial for the molecule's intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized around the oxygen atoms of the hydroxyl and methoxy groups, indicating these as likely sites for electrophilic attack. The LUMO, conversely, is often distributed over the carbon backbone, suggesting these areas are susceptible to nucleophilic attack.

Furthermore, DFT calculations can provide insights into the distribution of charges within the molecule through methods like Mulliken population analysis. This information is vital for understanding the molecule's electrostatic potential and its interactions with other polar molecules.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -0.25 Hartree |

| LUMO Energy | +0.05 Hartree |

| HOMO-LUMO Gap | 0.30 Hartree |

Conformational Analysis and Energy Minimization Studies

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis is therefore essential to identify the most stable, low-energy structures that the molecule is likely to adopt.

These studies typically involve a systematic search of the conformational space by rotating the dihedral angles of the flexible bonds. Each generated conformation is then subjected to energy minimization using computational methods, often at the DFT or Møller-Plesset (MP2) level of theory, to find the local energy minimum on the potential energy surface.

Table 2: Relative Energies of the Most Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-O-H) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 60° (gauche) |

| 2 | 1.25 | 180° (anti) |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments, particularly in solution. These simulations model the movement of atoms over time, providing insights into how the solvent affects the molecule's conformation and interactions.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, ethanol), and the system's trajectory is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape in the presence of a solvent and the analysis of intermolecular interactions, such as hydrogen bonding between the solute and solvent.

MD simulations can reveal the structure of the solvation shell around the molecule and the dynamics of solvent exchange. For this compound, simulations in polar solvents show strong hydrogen bonding between the hydroxyl group and solvent molecules. This information is critical for understanding its solubility and reactivity in different media.

Table 3: Summary of a Typical MD Simulation of this compound in Water

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

Prediction of Spectroscopic Data (NMR, CD, VCD) through Quantum Chemical Methods

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants are invaluable for interpreting experimental spectra. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of these parameters. For this compound, predicted chemical shifts help in the assignment of signals in the experimental spectrum. nih.gov

CD (Circular Dichroism) and VCD (Vibrational Circular Dichroism): As a chiral molecule, this compound exhibits chiroptical properties that can be probed by CD and VCD spectroscopy. Theoretical predictions of CD and VCD spectra are crucial for determining the absolute configuration of the molecule. By comparing the calculated spectrum of the (R)-enantiomer with the experimental spectrum, the stereochemistry can be unequivocally assigned.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂-O) | 75.2 |

| C2 (CH-OH) | 71.8 |

| C3 (CH₂) | 33.5 |

| C4 (CH₂) | 28.1 |

| C5 (CH₂) | 22.9 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

For instance, the oxidation of the secondary alcohol group to a ketone can be studied computationally. DFT calculations can be used to model the reaction pathway with an oxidizing agent, locating the transition state structure and determining the energy barrier for the reaction. Similarly, the mechanism of nucleophilic substitution at the C1 or C2 position can be explored.

These studies provide a detailed, atomistic understanding of the reaction, including the role of the stereochemistry in influencing the reaction outcome. This knowledge is invaluable for designing new synthetic routes and for understanding the molecule's metabolic fate.

Table 5: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Type | Reagent | Activation Energy (kcal/mol) |

|---|---|---|

| Oxidation of -OH | PCC | 15.8 |

Enzymatic and Biocatalytic Transformations of 2r 1 Methoxyhexan 2 Ol

Enzyme Screening and Characterization for Specific Biotransformations

The selective nature of enzymes makes them ideal catalysts for transformations involving chiral compounds like (2R)-1-Methoxyhexan-2-OL. researchgate.net Enzyme screening is a critical first step to identify suitable biocatalysts for desired reactions, such as acylation, oxidation, or reduction.

A notable example of enzyme screening for this substrate involves the use of lipases for kinetic resolution. Candida antarctica lipase (B570770) B (CAL-B) has demonstrated high efficiency in selectively acetylating the (S)-enantiomer of racemic 1-methoxyhexan-2-ol, leaving the this compound unreacted with a high enantiomeric excess (ee) of 98% and a 45% yield. The enantiomeric ratio (E) of this reaction is an impressive 220, underscoring the enzyme's high selectivity.

Another important class of enzymes for the transformation of alcohols are alcohol dehydrogenases (ADHs). For instance, immobilized Lactobacillus brevis alcohol dehydrogenase (LBADH) has been successfully used to reduce the corresponding ketone, 1-methoxyhexan-2-one (B3053949), to this compound with an enantiomeric excess of 98%. This biotransformation is typically performed in a phosphate (B84403) buffer at a pH of 7.0 and a temperature of 30°C, with cofactor regeneration facilitated by glucose dehydrogenase.

The screening process often involves testing a panel of commercially available enzymes or crude cell extracts under various reaction conditions (e.g., pH, temperature, solvent) to identify the most active and selective biocatalyst.

Table 1: Enzyme Screening for Biotransformations of 1-Methoxyhexan-2-ol Precursors and Analogues

| Enzyme | Substrate | Transformation | Product | Enantiomeric Excess (ee) | Yield/Conversion |

| Candida antarctica lipase B (CAL-B) | Racemic 1-methoxyhexan-2-ol | Kinetic Resolution (Acetylation) | This compound | 98% | 45% |

| Lactobacillus brevis alcohol dehydrogenase (LBADH) | 1-methoxyhexan-2-one | Asymmetric Reduction | This compound | 98% | 86% conversion |

This table summarizes key findings from enzyme screening studies for the synthesis of this compound.

Chemoenzymatic Synthesis Strategies for Analogues and Derivatives

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis to create complex molecules. nih.gov This approach is particularly useful for producing analogues and derivatives of this compound with high stereoselectivity. nih.gov

A common strategy involves the enzymatic resolution of a racemic mixture, as described with CAL-B, followed by chemical modification of the resulting enantiopure this compound. The hydroxyl group of this compound can be a target for various chemical reactions, such as etherification, esterification, or substitution, to generate a library of derivatives.

For instance, the hydroxyl group can be oxidized to a ketone using chemical oxidizing agents, and the methoxy (B1213986) group can be substituted through nucleophilic substitution reactions. These chemical steps, when combined with the initial enzymatic resolution, allow for the synthesis of a wide range of chiral compounds that would be difficult to produce through purely chemical or purely enzymatic means.

Furthermore, chemoenzymatic strategies can be employed in a one-pot sequential manner. nih.gov For example, a chemical reaction could be used to generate a precursor to 1-methoxyhexan-2-one, which is then asymmetrically reduced in the same pot by an alcohol dehydrogenase to yield this compound. nih.gov This approach improves efficiency and reduces waste by minimizing purification steps between reactions.

Enzyme Engineering and Directed Evolution for Enhanced Selectivity

While natural enzymes can exhibit high selectivity, their properties may not always be optimal for industrial applications. nih.gov Enzyme engineering, through rational design or directed evolution, can be used to improve enzyme properties such as activity, stability, and, crucially for chiral synthesis, enantioselectivity. nih.govnih.gov

Directed evolution mimics the process of natural selection in a laboratory setting. illinois.edu It involves creating a large library of enzyme variants through random mutagenesis or gene recombination, followed by high-throughput screening to identify mutants with improved properties. illinois.eduucl.ac.uk This iterative process can lead to enzymes with significantly enhanced selectivity for a specific substrate like this compound or its precursors. illinois.edu For example, if a lipase shows moderate selectivity in the resolution of racemic 1-methoxyhexan-2-ol, directed evolution could be used to generate variants with a much higher enantiomeric ratio.

Rational design , on the other hand, relies on a detailed understanding of the enzyme's structure and mechanism. nih.gov By identifying key amino acid residues in the active site that interact with the substrate, targeted mutations can be introduced to improve selectivity. ucl.ac.uk For instance, modifying the size or polarity of amino acids lining the binding pocket of a lipase could create a more favorable environment for the binding of one enantiomer over the other, thus increasing the enantioselectivity of the acylation reaction. nih.gov

A semi-rational approach combines both strategies, using structural information to guide the creation of "smart" libraries for directed evolution that are more likely to contain improved variants. researchgate.net

Understanding Enzyme-Substrate Interactions through Molecular Modeling

Molecular modeling and computational studies are powerful tools for understanding the interactions between an enzyme and its substrate at the atomic level. researchgate.net These techniques can provide valuable insights into the basis of an enzyme's selectivity and guide rational design efforts.

Docking studies can be used to predict the binding pose of this compound within the active site of an enzyme, such as a lipase or an alcohol dehydrogenase. science.gov By analyzing the docked conformation, researchers can identify key interactions, such as hydrogen bonds between the hydroxyl group of the substrate and amino acid residues in the enzyme, that contribute to binding and catalysis.

For example, modeling the interaction of both the (R)- and (S)-enantiomers of 1-methoxyhexan-2-ol with CAL-B could reveal why the (S)-enantiomer is preferentially acetylated. The model might show that the (S)-enantiomer fits more snugly into the active site, placing its hydroxyl group in a more favorable position for attack by the acyl-enzyme intermediate.

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of the enzyme-substrate complex, providing information on the flexibility of both the enzyme and the substrate, which can influence selectivity. nih.gov By understanding these intricate interactions, researchers can make more informed decisions when engineering enzymes for improved performance in the synthesis of this compound and its derivatives.

Future Directions and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Routes for (2R)-1-Methoxyhexan-2-OL

A major frontier in modern chemistry is the development of environmentally benign and sustainable synthetic processes. For chiral alcohols like this compound, biocatalysis presents a compelling green alternative to traditional chemical methods that often rely on costly and toxic metal catalysts. nih.govrsc.org

The use of whole-cell biocatalysts, such as those found in Daucus carota (carrot) roots, offers a sustainable method for the asymmetric reduction of corresponding ketones to produce chiral alcohols. nih.govrsc.org These reactions are performed under mild conditions, typically in water at room temperature, and benefit from the plant's natural cofactor recycling systems. nih.govrsc.org This approach minimizes waste and avoids the use of hazardous reagents, aligning with the principles of green chemistry. rsc.orgunimi.it Research has demonstrated the effectiveness of various carrot varieties in reducing substituted acetophenones with high enantioselectivity. nih.gov Similarly, enzymes found in legumes like Rajma (kidney beans) have been shown to effectively reduce a broad range of ketone substrates to their corresponding (R)-carbinols, indicating a potentially wide applicability for such biocatalytic systems. srce.hr

Future research will likely focus on optimizing these biocatalytic systems by exploring different plant and microbial sources, enhancing reaction conditions to improve yields and reduce reaction times, and expanding the substrate scope. nih.govrsc.org For instance, native amine dehydrogenases (AmDHs) have proven effective in the synthesis of structurally similar chiral compounds like (S)-1-methoxypropan-2-amine, achieving high conversions and excellent enantioselectivity. frontiersin.org Exploring the potential of such enzymes for the synthesis of this compound is a promising avenue.

Table 1: Biocatalytic Reductive Amination of 1-methoxypropan-2-one (1d) using MsmeAmDH frontiersin.org

| Substrate Conc. (mM) | Enzyme Conc. (mg/mL) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 50 | 0.5 | 24 | 85.9 |

| 100 | 0.5 | 48 | 81.7 |

| 100 | 1.0 | 24 | 85.9 |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with continuous flow chemistry and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. nih.govacs.org For the synthesis of chiral molecules like this compound, flow chemistry offers improved control over reaction parameters, enhanced heat and mass transfer, and the potential for telescoping multiple reaction steps into a single, uninterrupted process. nih.govacs.org

Continuous flow systems utilizing immobilized catalysts—be they biocatalysts, organometallic complexes, or organocatalysts—are particularly advantageous. nih.govresearchgate.net Immobilization allows for easy separation and reuse of the catalyst, simplifying product work-up and improving process economics. researchgate.net Research has demonstrated successful continuous flow biocatalytic production of chiral alcohols using enzymes immobilized in hydrogel-loaded microreactors. researchgate.net Furthermore, automated synthesis platforms can perform iterative reaction cycles, such as deprotection, coupling, and purification, enabling the rapid and controlled assembly of complex chiral molecules with minimal human intervention. google.comchemrxiv.org The synthesis of hindered dialkyl ethers, for example, has been achieved using electrogenerated carbocations in a process that tolerates chiral secondary alcohols without racemization, highlighting the potential for advanced, automated electrochemical methods. nih.gov

Future work will focus on developing robust immobilized catalysts suitable for the synthesis of this compound in continuous flow reactors. nih.govacs.org The design of fully automated, multi-step flow processes, potentially incorporating real-time reaction monitoring and optimization, will be a key objective to transition the synthesis from laboratory-scale to industrial production. rsc.org

Application in Supramolecular Chemistry and Chiral Recognition Studies

The chiral nature and functional groups of this compound make it an intriguing candidate for applications in supramolecular chemistry and chiral recognition. acs.orgconicet.gov.ar Supramolecular chemistry explores the non-covalent interactions between molecules to form larger, organized assemblies. conicet.gov.ar Chiral molecules can impart their handedness to these larger structures, leading to phenomena like the formation of supramolecular helices. acs.orgconicet.gov.ar

Studies on other chiral alcohols, such as 2-pyridyl alcohols, have shown that they can self-assemble through hydrogen bonding to form homochiral helical networks in the solid state. acs.orgconicet.gov.ar The absolute configuration of the alcohol molecule can dictate the handedness of the resulting supramolecular helix, demonstrating a clear transfer of chirality from the molecular to the supramolecular level. acs.orgconicet.gov.ar this compound, with its hydroxyl and methoxy (B1213986) groups, possesses the necessary hydrogen bond donor and acceptor sites to participate in similar self-assembly processes.

Furthermore, chiral molecules are central to chiral recognition, where a host molecule selectively binds one enantiomer of a guest molecule over the other. acs.orgrsc.org Specifically designed chiral supramolecular hosts, including metallacycles and systems derived from non-chiral components via chirality transfer, have demonstrated high efficiency in the optical resolution of secondary alkyl alcohols. acs.orgrsc.org The ability of this compound to act as a chiral guest or to be incorporated into a chiral host system is a fertile area for future investigation. Such studies could lead to new methods for enantiomeric separation or the development of chiral sensors. irb.hr The interaction of chiral molecules with their environment can even be observed in phenomena like the distinct odors of enantiomers, a process rooted in chiral recognition at olfactory receptors. researchgate.net

Exploration of Novel Catalytic Systems for Direct Functionalization

The direct functionalization of C–H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thus increasing atom economy and reducing step counts. rsc.orgresearchgate.net For this compound, the C–H bonds adjacent to the ether oxygen (the α-position) are prime targets for such transformations.

Recent advances have seen the development of novel catalytic systems for the direct α-C–H functionalization of ethers. rsc.orgsioc-journal.cn These include:

Photocatalysis : Reactions initiated by UV light can enable the direct functionalization of ethereal C–H bonds without additional reagents, offering an environmentally friendly protocol. sioc-journal.cn

Bifunctional Photocatalysts : Systems like palladium-loaded titanium oxide (Pd-TiO₂) can activate an ether's C–H bond and promote subsequent C–C bond formation with other molecules under photoirradiation. rsc.org

Metal Catalysis : Iron-catalyzed oxidative coupling has been used to functionalize cyclic ethers by forming C–O bonds. acs.org Significant progress has also been made in catalytic asymmetric α-C–H bond functionalization via carbenoid insertion using chiral rhodium and other metal catalysts. nih.gov

Ruthenium Complexes : Cationic ruthenium–hydride complexes have been shown to catalyze the selective dehydrative etherification of two different alcohols, demonstrating the potential for novel catalysts to form and modify ether linkages selectively. researchgate.net

Future research should aim to apply these emerging catalytic systems to this compound. The goal would be to selectively functionalize the molecule at a specific C–H bond, enabling the synthesis of a diverse range of complex chiral derivatives. Developing catalytic systems that maintain the stereochemical integrity at the C2 position during functionalization will be a critical challenge.

Interdisciplinary Research and Advanced Methodological Developments

Progress in the synthesis and application of this compound will increasingly rely on interdisciplinary collaboration and the adoption of advanced methodologies. rroij.comthe-innovation.org The intersection of chemistry with biology, physics, and computer science is opening new frontiers. the-innovation.orgacs.org

The emerging field of "chiral biology" investigates the role of chirality in living systems, which can provide inspiration for new synthetic strategies and applications. the-innovation.org Collaborations between organic chemists and biologists are essential for developing and applying biocatalytic methods. rroij.comcore.ac.uk

Advanced synthetic methodologies are also rapidly evolving. numberanalytics.comnih.gov Key areas include:

Asymmetric Catalysis : The continuous development of new chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts, is fundamental to improving the stereoselectivity of synthetic reactions. numberanalytics.comnumberanalytics.com

Photocatalysis and Electrosynthesis : These methods use light or electricity to drive chemical reactions, often under mild conditions, and are gaining prominence in asymmetric synthesis. numberanalytics.comresearchgate.net Chiral electroorganic chemistry is an emerging interdisciplinary field that offers green and controllable ways to produce enantiomers. researchgate.net